4-Bromo-4-methyltetrahydropyran

Overview

Description

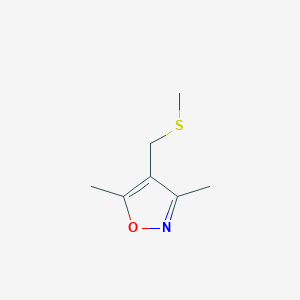

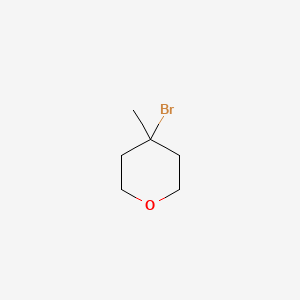

4-Bromo-4-methyltetrahydropyran (BMTHP) is a synthetic cyclic ether compound that is used in a variety of scientific applications. The compound has a unique structure and properties, which make it useful for a variety of applications in research and industry. BMTHP is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C5H10BrO and a molecular weight of 181.05 g/mol.

Scientific Research Applications

Organic Reaction Solvent

4-Methyltetrahydropyran (4-MeTHP) has been explored for its potential as an organic reaction solvent, offering a sustainable alternative to conventional ethers and harmful halogenated solvents. Its application spans a wide range of organic reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, amidation, and esterification. However, it shows incompatibility with strong Lewis acids, and its C−O bond is susceptible to cleavage by BBr3, highlighting both its versatility and limitations in chemical synthesis processes (Kobayashi et al., 2019).

Olefin Metathesis Reaction Solvent

In the context of pharmaceutical research and development, 4-methyltetrahydropyran has proven to be an effective solvent for olefin metathesis reactions. This includes the synthesis of biologically active compounds and pharmaceutical ingredients. Its utility was demonstrated in large-scale syntheses, such as the production of SUAM 1221, a potential treatment for Alzheimer's disease, and a sildenafil derivative, showing its significant role in the synthesis of complex molecules (Nienałtowski et al., 2020).

Diastereoselective Synthesis Platform

4-Methyltetrahydropyran serves as a key intermediate in the diastereoselective synthesis of functionalized 2-methyltetrahydropyran-4-ones. This synthesis pathway is crucial for accessing structural units present in many biologically active natural products. The methodology has been applied to the synthesis of molecules found in Civet cat secretion, demonstrating its value in the preparation of complex organic molecules (Clarke et al., 2011).

Synthesis and Characterization of Isomuscarines

The synthesis and structural characterization of isomuscarines, utilizing 4-methyltetrahydropyran derivatives, have been documented. This involves a strategy for constructing the tetrahydrofuran nucleus via bromocyclization, demonstrating the compound's utility in the synthesis of complex molecular structures (Kempter et al., 2014).

Biocatalytic Production

4-Methyltetrahydropyran derivatives have been utilized in the biocatalytic production of chiral compounds, such as methyl (R)/(S)-4-bromo-3-hydroxybutyrate, showcasing the potential of these compounds in facilitating enantioselective chemical syntheses. This approach leverages engineered proteins and biocatalysis for the production of enantiomerically pure substances, illustrating the integration of chemical and biological methodologies for synthetic applications (Asako et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as oxanes . These are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .

Mode of Action

It’s known that tetrahydropyrans are often used as intermediates in organic synthesis . They can participate in various chemical reactions, potentially interacting with different targets and inducing changes in their function .

Biochemical Pathways

As a tetrahydropyran derivative, it may be involved in reactions within organic synthesis

Result of Action

As a tetrahydropyran derivative, it may participate in various chemical reactions, potentially leading to diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

4-Bromo-4-methyltetrahydropyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in changes in the levels of various metabolites and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of other enzymes and cofactors involved in its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles by targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of this compound is crucial for its role in cellular processes .

Properties

IUPAC Name |

4-bromo-4-methyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCMUULWVOAVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10792606 | |

| Record name | 4-Bromo-4-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66299-88-5 | |

| Record name | 4-Bromo-4-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)